4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone
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Overview
Description
4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone is a complex organic compound that features a sulfone group attached to a pyrimidine ring, which is further substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chlorophenyl groups and the sulfone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: A simpler sulfone compound with similar structural features.
4,4’-Dichlorodiphenyl sulfone: Another related compound with two chlorophenyl groups attached to a sulfone moiety.
Uniqueness
4-Chlorophenyl 4-(2,4-dichlorophenyl)-2-methyl-5-pyrimidinyl sulfone is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to simpler sulfone compounds. This structural complexity allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2S/c1-10-21-9-16(25(23,24)13-5-2-11(18)3-6-13)17(22-10)14-7-4-12(19)8-15(14)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZOPECHMZXNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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